Denaverine

Descripción general

Descripción

Denaverina es un fármaco antiespasmódico desarrollado en Alemania y patentado en 1974. Se utiliza principalmente en medicina veterinaria con el nombre comercial Sensiblex como relajante muscular para el miometrio de vacas y perros durante el parto. En humanos, se ha utilizado con el nombre comercial Spasmalgan para el tratamiento de espasmos urogenitales y gastrointestinales .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: El clorhidrato de Denaverina se sintetiza mediante un proceso de varios pasos que implica la esterificación del (2-etilbutoxi)difenilacetato de 2-(dimetilamino)etilo. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar el proceso de esterificación .

Métodos de producción industrial: La producción industrial del clorhidrato de Denaverina implica la síntesis a gran escala utilizando condiciones de reacción similares a las de la síntesis de laboratorio. El proceso está optimizado para el rendimiento y la pureza, con estrictas medidas de control de calidad para garantizar la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: La Denaverina experimenta diversas reacciones químicas, entre ellas:

Reducción: Las reacciones de reducción son menos comunes, pero pueden producirse en condiciones específicas.

Sustitución: La Denaverina puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.

Reactivos y condiciones comunes:

Reducción: Agentes reductores específicos en condiciones controladas.

Sustitución: Nucleófilos fuertes en disolventes apropiados.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios metabolitos que se aíslan e identifican utilizando técnicas como la cromatografía líquida de alta resolución (HPLC), la espectrometría de masas (MS) y la resonancia magnética nuclear (RMN) .

Aplicaciones Científicas De Investigación

Calving Assistance and Ease

Research has demonstrated that denaverine hydrochloride can significantly influence calving ease. A study involving eighty-three Holstein-Friesian heifers showed that while there was no significant effect on cortisol levels or calving modality, the treatment group experienced a reduced pulling force during assisted calving, indicating easier delivery compared to the placebo group .

Impact on Calf Vitality

Another study assessed the influence of this compound hydrochloride on calf vitality post-calving. Although the results indicated no significant improvement in APGAR scores or lactate concentrations in calves born to treated heifers, this substance remains widely used in veterinary obstetrics across Europe .

Welfare During Parturition

A comprehensive study involving two hundred Simmental breed animals showed that administering this compound hydrochloride alongside carbetocin improved welfare during and after parturition. The treatment led to a reduced need for assistance during calving and decreased occurrences of complications such as endometritis and prolonged postpartum recovery times .

Case Studies

| Study | Subject | Findings |

|---|---|---|

| Zobel & Taponen (2014) | Cattle | This compound hydrochloride improved welfare during parturition, reducing complications and enhancing subsequent fertility. |

| Schmitt et al. (2019) | Holstein-Friesian Heifers | Showed reduced pulling force during assisted calving but no significant changes in cortisol levels or APGAR scores. |

| Riedel et al. (2018) | Heifers | Evaluated calf vitality; no significant effects on APGAR scores or lactate levels were observed post-treatment. |

Pharmacological Insights

This compound hydrochloride exhibits pharmacokinetic properties that allow it to be administered via various routes, including intravenous and oral formulations. Studies have documented its bioavailability and systemic effects following administration, which are crucial for understanding its therapeutic window and dosing regimens .

Mecanismo De Acción

La Denaverina actúa como un inhibidor de la fosfodiesterasa, similar a la papaverina. También exhibe efectos anticolinérgicos. El compuesto funciona inhibiendo la enzima fosfodiesterasa, lo que provoca un aumento en los niveles de monofosfato cíclico de adenosina (AMPc), lo que a su vez causa relajación muscular . Además, sus efectos anticolinérgicos contribuyen a sus propiedades espasmolíticas .

Compuestos similares:

Papaverina: Otro inhibidor de la fosfodiesterasa con propiedades relajantes musculares similares.

Drotaverina: Un fármaco espasmolítico utilizado para indicaciones similares.

Mebeverina: Un fármaco antiespasmódico utilizado para tratar el síndrome del intestino irritable.

Unicidad: La Denaverina es única en su doble mecanismo de acción, combinando la inhibición de la fosfodiesterasa con los efectos anticolinérgicos. Esta doble acción la hace particularmente efectiva en el tratamiento de espasmos y la relajación muscular .

Comparación Con Compuestos Similares

Papaverine: Another phosphodiesterase inhibitor with similar muscle relaxant properties.

Drotaverine: A spasmolytic drug used for similar indications.

Mebeverine: An antispasmodic drug used to treat irritable bowel syndrome.

Uniqueness: Denaverine is unique in its dual mechanism of action, combining phosphodiesterase inhibition with anticholinergic effects. This dual action makes it particularly effective in treating spasms and muscle relaxation .

Actividad Biológica

Denaverine, chemically known as this compound hydrochloride (C₂₄H₃₄ClNO₃), is an antispasmodic agent primarily utilized in veterinary medicine. This compound is particularly effective in facilitating muscle relaxation during parturition in animals, such as cattle and dogs, and is marketed for human use under the trade name Spasmalgan for treating urogenital and gastrointestinal spasms. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical applications based on diverse research findings.

This compound exerts its biological effects through several mechanisms:

- Muscle Relaxation : this compound acts as a muscle relaxant, specifically targeting the myometrium during labor. This is crucial for easing the delivery process in animals.

- Spasmolytic Effects : The compound exhibits significant spasmolytic properties, which help alleviate smooth muscle spasms in various organs.

- Dual Mechanism : this compound combines phosphodiesterase inhibition with anticholinergic effects, enhancing its efficacy during parturition scenarios .

Pharmacokinetics

Research has explored the pharmacokinetic profile of this compound hydrochloride. A study investigating its bioavailability following different administration routes (intravenous, oral, and rectal) revealed important insights into its absorption and distribution characteristics. The findings indicated that:

- Bioavailability : this compound shows variable bioavailability depending on the route of administration, which can influence its therapeutic effectiveness.

- Half-life : The compound's half-life varies significantly across species, necessitating careful dosing considerations in veterinary applications .

Clinical Applications and Case Studies

This compound's application in veterinary medicine has been extensively studied. Notably, a clinical trial involving 200 Simmental cows and heifers examined the efficacy of this compound combined with carbetocin during parturition. Key outcomes included:

- Ease of Calving : The treatment resulted in a significant reduction in the need for assistance during calving—halving the instances where intervention was required.

- Improved Reproductive Health : Treated animals exhibited better postpartum reproductive metrics, including fewer artificial inseminations per pregnancy (1.3 vs. 1.6) and shorter intervals to conception (67 vs. 78 days open) .

Summary of Clinical Findings

| Parameter | Treatment Group (n=100) | Control Group (n=100) |

|---|---|---|

| Need for assistance at calving | Reduced by 50% | Baseline |

| Birth canal dilation (>25 cm) | Increased | Baseline |

| Artificial inseminations/pregnancy | 1.3 | 1.6 |

| Days open until conception | 67 | 78 |

Safety and Toxicology

The safety profile of this compound has also been evaluated through toxicity studies. While specific LD50 values were not detailed in the search results, it is generally recognized that this compound exhibits a favorable safety margin when used appropriately in veterinary contexts .

Propiedades

IUPAC Name |

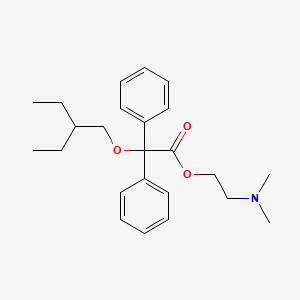

2-(dimethylamino)ethyl 2-(2-ethylbutoxy)-2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO3/c1-5-20(6-2)19-28-24(21-13-9-7-10-14-21,22-15-11-8-12-16-22)23(26)27-18-17-25(3)4/h7-16,20H,5-6,17-19H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTOUQZVCUIPHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3321-06-0 (hydrochloride) | |

| Record name | Denaverine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003579622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10189315 | |

| Record name | Denaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3579-62-2 | |

| Record name | Denaverine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3579-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Denaverine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003579622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Denaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10189315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DENAVERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O14NF38MTL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.